molecular formula C19H19NO B6248889 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane CAS No. 2411283-56-0

2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane

Cat. No. B6248889
CAS RN: 2411283-56-0
M. Wt: 277.4
InChI Key:
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Description

2-[1,1'-Biphenyl]-4-carbonyl-2-azaspiro[3.3]heptane (2-BPCA) is a synthetic spiro compound that has recently been studied for its potential applications in the field of synthetic chemistry. 2-BPCA has been found to be a useful reagent in the synthesis of complex molecules, with a range of potential applications in the pharmaceutical, agrochemical, and biotechnological industries. It has also been studied for its potential as a therapeutic agent, with promising results in animal models. In

Scientific Research Applications

2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane has been studied for its potential applications in the fields of synthetic chemistry, pharmaceuticals, agrochemicals, and biotechnology. In synthetic chemistry, 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane has been found to be a useful reagent in the synthesis of complex molecules. In pharmaceuticals, 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane has been studied as a potential therapeutic agent, with promising results in animal models. In agrochemicals, 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane has been studied for its potential as a pesticide and fungicide. In biotechnology, 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane has been studied for its potential use as a biocatalyst.

Mechanism of Action

The mechanism of action of 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane is not yet fully understood. However, it is believed that 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane acts as an enzyme inhibitor, blocking the activity of certain enzymes involved in the synthesis of complex molecules. It is also believed that 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane acts as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane are still being studied. However, research has shown that 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane has anti-inflammatory and anti-cancer properties, as well as the potential to reduce cholesterol levels. In addition, 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane has been shown to have neuroprotective and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane has several advantages for lab experiments. It is a stable, non-toxic compound that is relatively easy to synthesize, and it can be used in a wide range of synthetic reactions. However, 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane also has some limitations. It is a racemic mixture, which can limit its effectiveness in some applications. In addition, it is not as effective as some other reagents for certain reactions.

Future Directions

The potential future directions for 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane research include further exploration of its enzyme-inhibiting properties, its antioxidant activity, and its potential therapeutic applications. In addition, further research is needed to explore the possibility of using 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane as a biocatalyst and its potential use as a pesticide or fungicide. Finally, further research is needed to explore the potential of using 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane in drug delivery systems and other novel applications.

Synthesis Methods

2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane can be synthesized from the reaction of 1,1'-biphenyl-4-carbonyl chloride (BPC) with azaspiro[3.3]heptane (ASP) in the presence of anhydrous tetrahydrofuran (THF). The reaction is carried out in a two-phase system, with the BPC and ASP in the aqueous phase and the THF in the organic phase. The reaction is catalyzed by p-toluenesulfonic acid (PTSA), and the resulting product is a racemic mixture of 2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane' involves the reaction of 1,1'-biphenyl-4-carboxylic acid with 2-azaspiro[3.3]heptane in the presence of a coupling agent and a base.", "Starting Materials": [ "1,1'-biphenyl-4-carboxylic acid", "2-azaspiro[3.3]heptane", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 1,1'-biphenyl-4-carboxylic acid and 2-azaspiro[3.3]heptane in a suitable solvent.", "Step 2: Add the coupling agent to the reaction mixture and stir for a period of time.", "Step 3: Add the base to the reaction mixture and stir for a period of time.", "Step 4: Isolate the product by filtration or other suitable means and purify as necessary." ] }

CAS RN

2411283-56-0

Product Name

2-{[1,1'-biphenyl]-4-carbonyl}-2-azaspiro[3.3]heptane

Molecular Formula

C19H19NO

Molecular Weight

277.4

Purity

95

Origin of Product

United States

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